molecular formula C24H15F3N2O3 B2421423 [4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate CAS No. 729581-72-0

[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate

Cat. No. B2421423
CAS RN: 729581-72-0
M. Wt: 436.39
InChI Key: MZHANFQMBKQIII-UHFFFAOYSA-N
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Description

[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate involves the inhibition of enzymes and receptors. It acts as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, [4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate increases the levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory. It also acts as a non-competitive inhibitor of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting monoamine oxidase, [4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate increases the levels of these neurotransmitters, which are associated with mood regulation.
Biochemical and Physiological Effects:
[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate has been shown to have various biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and other neurodegenerative diseases. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which could be beneficial for the treatment of various diseases associated with oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate is its potent inhibitory activity against various enzymes and receptors. This makes it a promising candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of [4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate is its limited solubility in aqueous solutions, which could pose a challenge for its formulation into drugs.

Future Directions

There are several future directions for the research on [4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate. One of the directions is to further investigate its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, further studies could be conducted to investigate its toxicity and safety profiles.

Synthesis Methods

The synthesis of [4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate involves the reaction of 4-hydroxybenzophenone with 4-(3-trifluoromethylphenyl)amino-3-buten-2-one in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular cyclization reaction, resulting in the formation of [4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate.

Scientific Research Applications

[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, acetylcholinesterase, butyrylcholinesterase, monoamine oxidase, and β-amyloid aggregation. These enzymes and receptors are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, [4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate could be a promising candidate for the development of drugs for the treatment of these diseases.

properties

IUPAC Name

[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N2O3/c25-24(26,27)19-7-4-8-20(14-19)29-22(30)18(15-28)13-16-9-11-21(12-10-16)32-23(31)17-5-2-1-3-6-17/h1-14H,(H,29,30)/b18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHANFQMBKQIII-AQTBWJFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate

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